![molecular formula C12H16NO6P B14444264 Diethyl [(4-nitrophenyl)acetyl]phosphonate CAS No. 79054-53-8](/img/structure/B14444264.png)
Diethyl [(4-nitrophenyl)acetyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-nitrophenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenylacetyl moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-nitrophenyl)acetyl]phosphonate typically involves the reaction of diethyl phosphite with 4-nitrophenylacetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the carbonyl carbon of the acetyl chloride, leading to the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch reactions using similar synthetic routes. The use of palladium-catalyzed cross-coupling reactions has also been explored for the efficient synthesis of phosphonates .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-nitrophenyl)acetyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Major Products Formed
Reduction: 4-aminophenylacetyl phosphonate.
Substitution: Various alkyl or aryl phosphonates.
Hydrolysis: 4-nitrophenylacetic acid and diethyl phosphonic acid.
Applications De Recherche Scientifique
Diethyl [(4-nitrophenyl)acetyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of diethyl [(4-nitrophenyl)acetyl]phosphonate involves its interaction with biological molecules, particularly enzymes. The nitrophenyl group can act as a leaving group in nucleophilic substitution reactions, allowing the phosphonate moiety to interact with enzyme active sites. This interaction can inhibit enzyme activity by forming stable enzyme-inhibitor complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar structure but with a phosphate group instead of a phosphonate.
Diethyl 4-methylbenzylphosphonate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Diethyl [(4-nitrophenyl)acetyl]phosphonate is unique due to the presence of both a nitrophenyl group and a phosphonate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
79054-53-8 |
|---|---|
Formule moléculaire |
C12H16NO6P |
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H16NO6P/c1-3-18-20(17,19-4-2)12(14)9-10-5-7-11(8-6-10)13(15)16/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
STDLILXHDCLETD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)

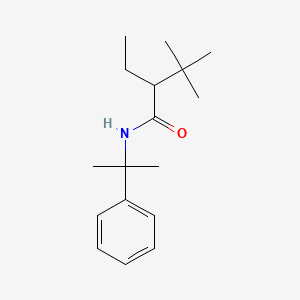
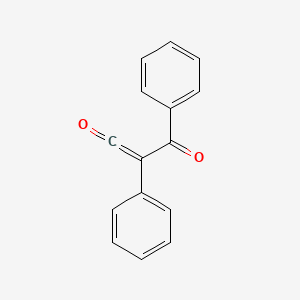

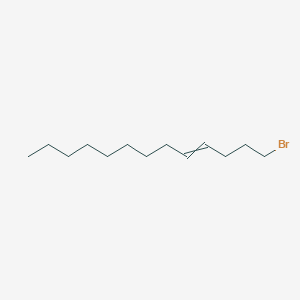
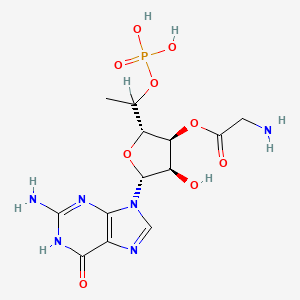
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
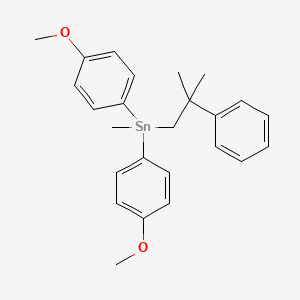

![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
